N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide
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Overview
Description
N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The presence of the trichlorophenoxy group in its structure suggests potential biological activity and environmental persistence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide typically involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid to form 2-(2,4,5-trichlorophenoxy)acetic acid. This intermediate is then reacted with ethanolamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the chlorination of phenol, esterification, and subsequent amidation. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The trichlorophenoxy group can be reduced under specific conditions.
Substitution: The chlorine atoms in the trichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a less chlorinated phenoxyacetamide.
Substitution: Formation of substituted phenoxyacetamides with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with herbicidal or pesticidal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide involves its interaction with specific molecular targets. The trichlorophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl and amide groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another herbicide with a similar mode of action.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A herbicide with a different aromatic ring structure but similar applications.
Uniqueness
N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide is unique due to the presence of the hydroxyethyl group, which may confer additional solubility and reactivity compared to other phenoxyacetic acid derivatives. This structural feature can influence its biological activity and environmental behavior.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO3/c11-6-3-8(13)9(4-7(6)12)17-5-10(16)14-1-2-15/h3-4,15H,1-2,5H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPZSNRNEAOSDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307235 |
Source
|
Record name | N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19336-01-7 |
Source
|
Record name | NSC190477 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-hydroxyethyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70307235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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